molecular formula C14H21Cl2N3O3 B15187138 3-(4-Methyl-1-piperazinyl)-4'-nitro-propiophenone dihydrochloride CAS No. 93864-42-7

3-(4-Methyl-1-piperazinyl)-4'-nitro-propiophenone dihydrochloride

Cat. No.: B15187138
CAS No.: 93864-42-7
M. Wt: 350.2 g/mol
InChI Key: AKXUASYADOQNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1-piperazinyl)-4’-nitro-propiophenone dihydrochloride is a chemical compound that features a piperazine ring substituted with a methyl group and a nitro group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1-piperazinyl)-4’-nitro-propiophenone dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1-piperazinyl)-4’-nitro-propiophenone dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1-piperazinyl)-4’-nitro-propiophenone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-

Properties

CAS No.

93864-42-7

Molecular Formula

C14H21Cl2N3O3

Molecular Weight

350.2 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)propan-1-one;dihydrochloride

InChI

InChI=1S/C14H19N3O3.2ClH/c1-15-8-10-16(11-9-15)7-6-14(18)12-2-4-13(5-3-12)17(19)20;;/h2-5H,6-11H2,1H3;2*1H

InChI Key

AKXUASYADOQNNN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.